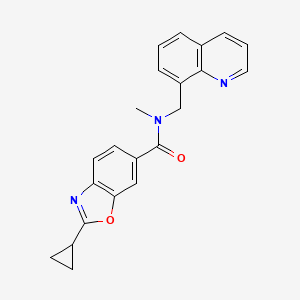![molecular formula C13H10INO4 B5980481 5-Iodo-2-[(5-methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B5980481.png)
5-Iodo-2-[(5-methylfuran-2-carbonyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-[(5-methylfuran-2-carbonyl)amino]benzoic acid is an organic compound that features a benzoic acid core substituted with an iodine atom and a 5-methylfuran-2-carbonyl amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-[(5-methylfuran-2-carbonyl)amino]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare 2-iodobenzoic acid, which can be achieved through the iodination of benzoic acid. The next step involves the formation of the amide bond between 2-iodobenzoic acid and 5-methylfuran-2-carboxylic acid. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the iodination step and automated systems for the amide coupling reaction.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-2-[(5-methylfuran-2-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The furan ring and the benzoic acid moiety can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Iodo-2-[(5-methylfuran-2-carbonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-[(5-methylfuran-2-carbonyl)amino]benzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-5-methylbenzoic acid: Similar structure but lacks the furan ring and amide group.
5-Methylfuran-2-carboxylic acid: Contains the furan ring but lacks the benzoic acid moiety and iodine atom.
Uniqueness
5-Iodo-2-[(5-methylfuran-2-carbonyl)amino]benzoic acid is unique due to the combination of the iodine atom, furan ring, and amide linkage, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Propiedades
IUPAC Name |
5-iodo-2-[(5-methylfuran-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO4/c1-7-2-5-11(19-7)12(16)15-10-4-3-8(14)6-9(10)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADWIBDUQPHPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C=C(C=C2)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(cyclohexylcarbonyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B5980415.png)

![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B5980423.png)
![6-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5980430.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5980437.png)
![5-chloro-4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-nitrophenol](/img/structure/B5980443.png)
![2-[1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinyl]-1,3-benzoxazole](/img/structure/B5980446.png)
![3-chloro-4-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5980450.png)
![1-(Cyclobutylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one](/img/structure/B5980461.png)
![2-{[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5980467.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5980469.png)
![(1-methyl-1H-imidazol-2-yl){1-[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B5980473.png)
![7-(2-fluorobenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5980479.png)
![3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-3-yl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B5980487.png)
